![molecular formula C12H18BrNO B15260784 1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B15260784.png)
1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamino moiety, which is further connected to a methylpropan-2-ol structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol involves several steps. One common synthetic route includes the reaction of 3-bromophenylacetonitrile with ethylamine to form the intermediate 1-(3-bromophenyl)ethylamine. This intermediate is then reacted with 2-methylpropan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the ethylamino moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:
Aminomethyl propanol: This compound has a similar structure but lacks the bromophenyl group, resulting in different chemical and biological properties.
2-Methylpropan-2-ol:
1-Amino-2-methylpropan-2-ol: This compound has an amino group attached to the methylpropan-2-ol structure, similar to this compound, but without the bromophenyl group.
The presence of the bromophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-5-4-6-11(13)7-10/h4-7,9,14-15H,8H2,1-3H3 |
InChI Key |
FVGOKUXSJVWXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC(C)(C)O |
Origin of Product |
United States |
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